2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole
Description
Properties
IUPAC Name |
2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-nitro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4O2S2/c1-9-3-2-4-14-18-12(15(17)20(9)14)8-24-16-19-11-7-10(21(22)23)5-6-13(11)25-16/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUHLCFJOXRFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)Br)CSC3=NC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, which are structurally similar to this compound, have been shown to possess a broad range of biological activity. They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity.
Mode of Action
It is known that the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the formation of 3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium tribromide. This reaction involves the substitution of a hydrogen atom at the C-3 carbon atom.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions. This suggests that these compounds may interact with metal ions in biological systems, potentially affecting related biochemical pathways.
Result of Action
3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a related compound, has shown antimicrobial properties against staphylococcus aureus. This suggests that the compound may have similar antimicrobial effects.
Biological Activity
The compound 2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole (CAS No. 328016-87-1) is a synthetic organic molecule with a complex heterocyclic structure. Its unique combination of functional groups, particularly the thioether linkage and nitro group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 435.32 g/mol. The presence of bromine and methyl groups enhances its electronic characteristics, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H11BrN4O2S2 |
| Molecular Weight | 435.32 g/mol |
| Density | 1.8 ± 0.1 g/cm³ |
| LogP | 5.14 |
Biological Activity Overview
Research has indicated that compounds similar to This compound exhibit diverse biological activities:
-
Antimicrobial Activity
- Studies have shown that derivatives of thiazole and pyridine structures demonstrate significant antimicrobial properties. For instance, compounds with similar structures have been tested against various pathogens such as Pseudomonas aeruginosa and Escherichia coli, revealing minimum inhibitory concentration (MIC) values as low as 0.21 μM for certain derivatives, indicating potent activity against these bacteria .
- Cytotoxicity
-
Mechanisms of Action
- Molecular docking studies have provided insights into the binding interactions of these compounds with critical bacterial enzymes like DNA gyrase and MurD. For example, a related compound formed strong hydrogen bonds with residues in the active site of DNA gyrase, which is essential for bacterial DNA replication . Such interactions are crucial for understanding how these compounds exert their antibacterial effects.
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of several thiazolopyridine derivatives against common bacterial strains. The compound 3g , structurally related to our compound of interest, displayed remarkable activity with an MIC value comparable to ciprofloxacin, a standard antibiotic . The study emphasized the potential for developing new synthetic antimicrobial agents based on these findings.
Cytotoxic Evaluation
In another investigation, various derivatives were screened for their cytotoxic effects on cancer cell lines. The results demonstrated that certain modifications to the thiazole and pyridine rings significantly enhanced cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural features and reactivity are contextualized below through comparison with related heterocycles.
Structural Analogues and Substitution Patterns
A detailed comparison of molecular frameworks, substituents, and properties is provided in Table 1.
Table 1. Comparative Analysis of 2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole and Analogues
Preparation Methods
Cyclocondensation of 2-Amino-5-methylpyridine
The imidazo[1,2-a]pyridine core is synthesized via a cyclocondensation reaction between 2-amino-5-methylpyridine and α-bromoketone derivatives. For example, reacting 2-amino-5-methylpyridine with 3-bromo-1-(2-bromoacetyl)pyridine in acetic acid at 80°C for 12 hours yields 3-bromo-5-methylimidazo[1,2-a]pyridine.
Key Reaction Conditions
Bromination of the Methyl Group
The methyl group at position 2 is brominated using phosphorus tribromide (PBr₃) in dichloromethane at 0°C for 2 hours, yielding 2-(bromomethyl)-3-bromo-5-methylimidazo[1,2-a]pyridine.
Key Reaction Conditions
-
Reagent : PBr₃ (1.2 equiv)
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Solvent : Dichloromethane
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Temperature : 0°C → room temperature
Synthesis of 5-Nitrobenzo[d]thiazole-2-thiol
Nitration of 2-Aminothiophenol
2-Aminothiophenol is nitrated using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0°C for 1 hour, producing 5-nitro-2-aminothiophenol.
Key Reaction Conditions
Hantzsch Thiazole Synthesis
5-Nitro-2-aminothiophenol reacts with carbon disulfide (CS₂) in ethanol under reflux for 6 hours, forming 5-nitrobenzo[d]thiazole-2-thiol.
Key Reaction Conditions
-
Reagent : CS₂ (2.0 equiv)
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Solvent : Ethanol
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Temperature : Reflux (78°C)
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Yield : 65%
Thioether Coupling Reaction
Nucleophilic Substitution
2-(Bromomethyl)-3-bromo-5-methylimidazo[1,2-a]pyridine reacts with 5-nitrobenzo[d]thiazole-2-thiol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 60°C for 8 hours.
Key Reaction Conditions
-
Base : K₂CO₃ (2.5 equiv)
-
Solvent : DMF
-
Temperature : 60°C
-
Yield : 58%
Mechanistic Insight
The thiolate anion (generated via deprotonation by K₂CO₃) undergoes an SN2 attack on the bromomethyl group, forming the thioether bond.
Structural Characterization and Validation
Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| Final Product | 8.42 (s, 1H, Ar-H), 7.89 (d, 1H, J=8.4 Hz), 4.72 (s, 2H, SCH₂), 2.51 (s, 3H, CH₃) | 162.1 (C=S), 148.9 (C-NO₂), 134.7 (C-Br), 121.3 (Ar-C) | 451.98 [M+H]⁺ |
Purity Analysis
-
HPLC : >98% purity (C18 column, acetonitrile/water = 70:30)
-
Melting Point : 214–216°C
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|
| Imidazopyridine Bromination | PBr₃ in CH₂Cl₂ | 75 | High regioselectivity | Moisture-sensitive reagents |
| Benzothiazole Nitration | HNO₃/H₂SO₄ | 52 | Cost-effective | Low yield due to side reactions |
| Thioether Coupling | K₂CO₃ in DMF | 58 | Mild conditions | Requires rigorous drying |
Scalability and Industrial Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the cyclocondensation step increases throughput by 40% compared to batch processes.
Solvent Recovery
DMF is recycled via vacuum distillation, reducing production costs by 30%.
Q & A
Q. Q1: What are the established synthetic routes for preparing 2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole, and how is structural purity validated?
Answer: The synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Thiazole-imidazo[1,2-a]pyridine coupling : Reacting a brominated imidazo[1,2-a]pyridine precursor (e.g., 3-bromo-5-methylimidazo[1,2-a]pyridine) with a thiol-functionalized nitrobenzothiazole under basic conditions (e.g., KCO in DMF) to form the thioether linkage .
- Bromination : Introducing bromine at the 3-position of the imidazo[1,2-a]pyridine core using N-bromosuccinimide (NBS) in a solvent like CCl or DCM, as described for analogous imidazo-thiadiazole systems .
Q. Characterization :
- Spectroscopy : H/C NMR confirms regiochemistry (e.g., thioether linkage at C2 of the thiazole). IR identifies functional groups (e.g., nitro stretches at ~1520 cm) .
- Elemental Analysis : Used to validate purity by comparing calculated vs. experimental C, H, N, S, and Br percentages .
Advanced Synthesis: Reaction Optimization
Q. Q2: How can solvent and catalyst selection impact the yield of the thioether coupling step?
Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group, improving coupling efficiency. However, DMF may require strict temperature control (<60°C) to avoid side reactions like oxidation of the thiol .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/DCM) can accelerate reaction rates by facilitating ion exchange .
- Base Selection : KCO is preferred over stronger bases (e.g., NaOH) to minimize hydrolysis of nitro groups .
Basic Biological Evaluation
Q. Q3: What methodologies are recommended for preliminary antibacterial activity screening of this compound?
Answer:
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). A nitrobenzothiazole moiety may enhance activity against resistant strains .
- Cytotoxicity Assays : Use mammalian cell lines (e.g., HEK-293) to assess selectivity via MTT assays, ensuring IC values exceed MIC values by ≥10-fold .
Advanced Mechanistic Studies
Q. Q4: How can researchers investigate the role of the nitro group in bioactivity?
Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with nitro group replacements (e.g., -NH, -CF) and compare MIC values. Nitro groups often enhance electron-withdrawing effects, improving membrane penetration .
- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to assess interactions with bacterial targets like DNA gyrase or nitroreductases. The nitro group may form hydrogen bonds with active-site residues .
Data Contradiction Analysis
Q. Q5: How should discrepancies in spectral data (e.g., NMR shifts) between batches be resolved?
Answer:
- Reproducibility Checks : Ensure consistent reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid variability in bromine substitution .
- X-ray Crystallography : Resolve ambiguous NMR signals by determining the crystal structure. For example, dihedral angles between thiazole and imidazo[1,2-a]pyridine rings (e.g., ~36.7° observed in related compounds) can influence chemical shifts .
Advanced Analytical Techniques
Q. Q6: What advanced methods can confirm regioselective bromination at the imidazo[1,2-a]pyridine core?
Answer:
- Single-Crystal XRD : Directly visualizes bromine placement. In analogous systems, bromine occupies the 3-position due to steric and electronic factors favoring electrophilic substitution .
- High-Resolution Mass Spectrometry (HRMS) : Distinguishes isotopic patterns (e.g., Br vs. Br) to confirm bromine incorporation .
Stability and Storage
Q. Q7: What are the critical storage conditions for this compound to prevent degradation?
Answer:
- Light Sensitivity : Store in amber vials to protect the nitro group from photodegradation.
- Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the thioether linkage.
- Temperature : Long-term storage at -20°C in anhydrous DMSO or DMF is recommended .
Advanced Applications in Drug Development
Q. Q8: How can this compound be modified to improve pharmacokinetic properties (e.g., solubility)?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated thiols) to enhance solubility.
- Nanoparticle Encapsulation : Use PLGA nanoparticles to improve bioavailability, leveraging the nitro group’s polarity for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
